Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic naphthofuran derivative featuring a quinoline-8-sulfonamido substituent at position 5 and an ethyl ester group at position 3 of the fused furan-naphthalene scaffold. Synthesis involves multi-step reactions, including sulfonamidation and esterification, with purification via recrystallization from ethyl acetate .
Properties
IUPAC Name |
ethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c1-3-31-25(28)22-15(2)32-24-18-11-5-4-10-17(18)20(14-19(22)24)27-33(29,30)21-12-6-8-16-9-7-13-26-23(16)21/h4-14,27H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINPRFDSYWEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C25H20N2O5S
- Molecular Weight : 460.5 g/mol
- IUPAC Name : Ethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g]benzofuran-3-carboxylate
- CAS Number : 865614-12-6
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of quinoline derivatives with naphthoquinones under controlled conditions. For example, a common method includes:
-
Starting Materials :
- 4-amino-1-naphthol
- Quinoline-8-sulfonyl chloride
- Solvents such as pyridine and dichloromethane.
-
Procedure :
- Dissolve 4-amino-1-naphthol in pyridine and cool it to 0°C.
- Add a dichloromethane solution of quinoline-8-sulfonyl chloride dropwise.
- Stir at room temperature for several hours, followed by purification through recrystallization.
Antibacterial Properties
This compound has demonstrated potent antibacterial activity against various strains of bacteria, particularly gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus agalactiae | 75 |
| Escherichia coli | 100 |
Research indicates that this compound exhibits bacteriostatic effects, inhibiting bacterial growth effectively compared to standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity in various in vitro studies. It has been tested against several cancer cell lines with notable results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These findings suggest that this compound may act through apoptosis induction and cell cycle arrest mechanisms .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Antibacterial Study :
A study conducted by researchers evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results showed significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development . -
Anticancer Evaluation :
In vitro assays revealed that the compound induced apoptosis in cancer cells via mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death . -
Mechanistic Insights :
Further investigations into the mechanism of action revealed that the compound may interfere with DNA synthesis and repair processes in bacterial cells, contributing to its antibacterial effects .
Scientific Research Applications
Anticancer Properties
Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate has demonstrated notable anticancer activity in various studies:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
- Mechanism of Action : It induces apoptosis and cell cycle arrest in cancer cells, with IC50 values indicating potent antiproliferative effects in the low micromolar range .
| Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|
| HCT-116 | 1.9 - 7.52 | Apoptosis induction |
| MCF-7 | Not specified | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies
- Anticancer Efficacy : In a study published in Frontiers in Pharmacology, this compound was shown to inhibit the proliferation of cancer cells significantly. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Research : A separate investigation into related compounds indicated that derivatives of this class exhibit strong antibacterial properties against strains such as E. coli and S. aureus, suggesting that modifications to the quinoline structure could enhance efficacy against resistant strains .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
Key Data:
The base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, while acidic conditions promote protonation followed by water attack .
Sulfonamide Group Reactivity
The quinoline-8-sulfonamido group participates in nucleophilic substitution and coordination chemistry due to its electron-withdrawing nature and lone pair on the sulfonamide nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
Under reflux with triethylamine in DMF (135–155°C, 12–24 h), the sulfonamide’s chlorine atom (if present) can be displaced by nitrogen nucleophiles. For example:
-
Reaction with hydrazides forms hydrazine-bridged derivatives (e.g., carbohydrazides or sulfonohydrazides) .
Example Reaction:
Yield: 70–85% for analogous systems .
Cyclization and Ring-Opening
The naphthofuran core participates in cycloaddition and ring-opening reactions under oxidative conditions:
-
Oxidative Cyclization : Treatment with K₂Cr₂O₇ in acetic acid induces furan ring expansion, forming naphthoquinone derivatives .
-
Photochemical Reactivity : UV irradiation in dichloromethane generates singlet oxygen adducts at the furan double bond, though specific data for 6b requires extrapolation from similar naphthofurans.
Catalytic Hydrogenation
The quinoline ring undergoes selective hydrogenation using Pd/C or Raney Ni catalysts:
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH | Tetrahydroquinoline-sulfonamido derivative | >90% |
This reaction preserves the sulfonamide and ester functionalities while saturating the quinoline’s pyridine ring.
Ester Transesterification
The ethyl ester reacts with alcohols (e.g., benzyl alcohol) under acidic conditions to form alternative esters:
Reported yields: 38–82% for analogous naphthofuran esters .
Biological Activity Correlation
While not a direct chemical reaction, the compound’s antiproliferative activity against HepG2 cells (IC₅₀ = 4.7 μM) is linked to its ability to:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate with structurally or functionally related naphthofuran derivatives:
Structural and Functional Analysis
Ester Group Variation: The target compound and 6a differ only in their ester groups (ethyl vs. methyl). The ethyl ester confers higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility compared to 6a .
V-65p incorporates a spiro-pyrrolidine system, enabling 3D structural complexity that may enhance binding to conformational enzyme pockets (e.g., proteases or kinases) .
Synthetic Efficiency :
- The target compound’s synthesis shares methodology with 6a (recrystallization from EtOAc), but yields are unspecified . In contrast, V-65p achieves 93% yield via optimized chromatography, highlighting the impact of methodology on efficiency .
- 11c ’s low yield (21%) reflects challenges in oxadiazole cyclization, a common issue in heterocyclic synthesis .
Biological Activity: The target compound’s quinoline-8-sulfonamido group is hypothesized to enhance SIRT1 activation, analogous to 6a, which showed explicit activity in diabetic nephropathy models .
Key Research Findings and Implications
- Ester Group Impact : Ethyl esters balance lipophilicity and solubility better than methyl or bulky substituents, making the target compound a candidate for in vivo studies .
- Quinoline Advantage: The sulfonamido-quinoline moiety in the target compound and 6a provides a structural edge over simpler derivatives (e.g., C3B) in targeting NAD+-dependent enzymes like SIRT1 .
- Synthetic Challenges : Low yields in 11c and nNF-C20 underscore the need for improved methodologies, whereas V-65p ’s success demonstrates the value of advanced purification techniques .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the naphtho[1,2-b]furan core via cyclization of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Introduction of the quinoline-8-sulfonamido group via a Schiff base reaction using hydrazine hydrate and substituted aldehydes (e.g., 2-chloro-3-formylquinoline derivatives) .
- Step 3 : Final esterification and purification via column chromatography (hexane:ethyl acetate gradient) and spectroscopic validation (¹H NMR, IR) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- ¹H NMR : Analyze coupling constants (e.g., δ 8.92 ppm for aromatic protons) and splitting patterns in DMSO-d₆ to verify substituent positions .
- IR Spectroscopy : Identify ester carbonyl (1657 cm⁻¹) and sulfonamido N–H stretches (3426 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 323.11 for related derivatives) .
- Elemental Analysis : Validate purity (>97%) and stoichiometric ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and IR to distinguish overlapping signals (e.g., ester vs. sulfonamido groups) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve complex aromatic proton coupling in the naphtho[1,2-b]furan core .
- Crystallography : If crystalline derivatives are available, X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., Eco-Mn₂) to enhance regioselectivity in oxidative cleavage or cyclization steps .
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates during sulfonamido group introduction .
- Temperature Control : Maintain room temperature for sensitive steps (e.g., Schiff base formation) to prevent side reactions .
Q. How can computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., c-Met kinase for anticancer activity) .
- QSAR Modeling : Correlate substituent effects (e.g., quinoline sulfonamido group) with bioactivity using descriptors like LogP and PSA .
- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., bioavailability, metabolic stability) .
Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
